D-Seryl-O-benzyl-L-serine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
921933-67-7 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11+/m1/s1 |
InChI Key |
AXNVWYSJENBCHZ-MNOVXSKESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Molecular Mechanisms and Signaling Pathways
Involvement in Core Cellular Metabolism and Biosynthesis
The fundamental amino acids that constitute D-Seryl-O-benzyl-L-serine, namely L-serine and D-serine, are deeply integrated into the core metabolic machinery of the cell. Their functions are central to the synthesis of essential macromolecules and the maintenance of metabolic homeostasis.
Linkage with One-Carbon Metabolism and Folate Cycle
The metabolic pathway known as one-carbon metabolism is critical for the biosynthesis of nucleotides and for methylation reactions, and it is intrinsically linked to the functions of serine. jmicrobiol.or.kr L-serine serves as a primary donor of one-carbon units to the folate cycle, a key component of one-carbon metabolism. frontiersin.org This process is essential for producing the building blocks of DNA and RNA. frontiersin.orgnih.gov The catabolism of serine to glycine (B1666218) by serine hydroxymethyltransferases (SHMTs) concurrently produces methylene (B1212753) tetrahydrofolate, which directly fuels the folate pool.
Conversely, the D-enantiomer, D-serine, has been shown to potentially restrain this pathway. Research on neural progenitors indicates that D-serine can compete with L-serine, thereby reducing the flow of one-carbon units through the folate cycle. This competitive inhibition may have significant consequences for cellular processes that depend on this metabolic route.
Contribution to Sphingolipid and Phospholipid Synthesis
L-serine is an indispensable precursor for the synthesis of critical lipid molecules, including sphingolipids and phospholipids, which are vital components of cell membranes. frontiersin.orgnih.gov The synthesis of sphingolipids, which are crucial for neuronal differentiation and survival, begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.gov L-serine is also directly involved in the formation of phosphatidylserine, an important phospholipid. nih.gov
The presence of a D-serine moiety within the dipeptide suggests a potential for regulatory activity. Studies have demonstrated that D-serine can act as an inhibitor of the enzyme serine palmitoyltransferase (SPT). It competes with L-serine for the enzyme's active site, though it is not used as a substrate to produce downstream sphingolipid precursors. This inhibitory action could modulate the rate of sphingolipid biosynthesis.
Precursor Role in Nucleotide Biosynthesis
The synthesis of nucleotides, the fundamental units of DNA and RNA, is heavily dependent on the metabolic contributions of L-serine. As a major source of one-carbon units for the folate cycle, L-serine provides the necessary carbon atoms for the de novo synthesis of purines and pyrimidines. frontiersin.org Both the glycine backbone and the one-carbon units derived from L-serine are incorporated into the structure of these essential molecules. nih.gov The availability of L-serine can thus be a rate-limiting factor for nucleotide production, particularly in rapidly dividing cells. nih.gov
Modulation of Diverse Cellular Signaling Cascades and Pathways
The serine isomers are not only metabolic intermediates but also act as signaling molecules that can modulate a variety of cellular pathways, influencing inflammatory responses, cell growth, and differentiation.
Regulation of Inflammatory Responses
L-serine has demonstrated significant anti-inflammatory properties. nih.gov It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.org This effect is partly mediated through the AMPK and nuclear factor kappa-B (NF-κB) signaling pathways. frontiersin.org Furthermore, L-serine can influence the polarization of immune cells like macrophages and microglia, steering them away from a pro-inflammatory state. nih.gov
While direct evidence for this compound is lacking, a different synthetic compound containing a D-seryl residue, Amidinobenzyl Benzylsulfonyl D-Seryl Homophenylalaninamide Acetate (ABSHA), has been shown to downregulate inflammatory processes. mdpi.com This compound inhibits the serine protease plasmin, which in turn reduces the expression of pro-inflammatory cytokines and MMPs. mdpi.com This suggests that peptides incorporating D-serine can be designed to have anti-inflammatory effects.
Influence on Cell Differentiation and Proliferation
The balance between L-serine and D-serine can influence cell fate decisions regarding proliferation and differentiation. L-serine is essential for the proliferation of many cell types, as it provides the necessary precursors for protein, lipid, and nucleotide synthesis. nih.govnih.gov Cancer cells, for instance, often exhibit a heightened dependency on serine metabolism to sustain their rapid growth. nih.gov
The role of D-serine in proliferation is more complex and appears to be context-dependent. In kidney cells, D-serine has been observed to promote cellular proliferation through the mTOR signaling pathway. nih.gov Conversely, other studies have reported that D-serine can inhibit cell proliferation and induce apoptosis. Additionally, a compound structurally related to a part of the target molecule, N,N'-Bis(2,3-dihydroxybenzoyl)-o-L-seryl-L-serine, has been identified as an inhibitor of cancer cell growth and proliferation. biosynth.com The O-benzyl group, present in O-benzyl-L-serine, is a feature of molecules that have been incorporated into polymers to successfully reduce cancer cell growth in vitro.
Synthetic Methodologies and Chemical Derivatization
Synthesis of O-Benzyl-L-serine Precursors and Building Blocks
The journey towards synthesizing D-Seryl-O-benzyl-L-serine begins with the preparation of the key precursor, O-benzyl-L-serine. This involves the protection of the hydroxyl group of L-serine with a benzyl (B1604629) group, a critical step to prevent unwanted side reactions during subsequent peptide coupling.
Strategies for Hydroxyl Group Protection in Serine Synthesis
The protection of the hydroxyl group in serine is a fundamental aspect of peptide synthesis to avoid O-acylation during the activation of the carboxyl group. nih.gov While several protecting groups exist, the benzyl ether is a common choice for serine in Boc-based solid-phase peptide synthesis (SPPS). peptide.com
| Protecting Group | Common Abbreviation | Key Features |
| Benzyl | Bzl | Commonly used in Boc chemistry; removed by hydrogenolysis or strong acid. peptide.compeptide.com |
| tert-Butyl | tBu | Used in Fmoc chemistry; removed with strong acid (e.g., TFA). peptide.comiris-biotech.de |
| Trityl | Trt | Acid-labile protecting group. peptide.com |
| Propargyloxycarbonyl | Poc | Stable to acidic and basic conditions; removed with tetrathiomolybdate. ias.ac.inresearchgate.net |
| Tetrahydropyranyl | Thp | Acid-labile and non-aromatic; removed with low concentrations of TFA. nih.gov |
Benzylation Methods for L-Serine
The direct benzylation of L-serine derivatives is a key method for preparing the O-benzyl-L-serine precursor. One approach involves the reaction of N-Boc-L-serine with benzyl bromide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). mdpi.com Another method involves the resolution of N-formyl-DL-serine, followed by separation of the desired L-isomer. rsc.org While direct benzylation can sometimes lead to unsatisfactory yields on a large scale, it remains a viable laboratory-scale method. rsc.org For instance, N-t-butoxycarbonyl-L-serine has been reported to yield O-benzyl-N-t-butoxycarbonyl-L-serine. rsc.orgacs.org The aldehyde derived from O-benzyl-L-serine can also serve as a precursor for further synthetic transformations. beilstein-journals.org
Peptide Coupling Strategies for this compound Synthesis
With the O-benzyl-L-serine precursor in hand, the next critical step is the formation of the peptide bond with a suitably protected D-serine derivative. This can be achieved through either solid-phase or solution-phase peptide synthesis methodologies.
Solid-Phase Peptide Synthesis Approaches
Solid-phase peptide synthesis (SPPS) is a widely used technique for the synthesis of peptides. researchgate.net In the context of this compound synthesis, O-benzyl-L-serine would typically be anchored to a solid support (resin). The synthesis would then proceed by the sequential addition of the protected D-serine amino acid. gyrosproteintechnologies.com The Boc (tert-butyloxycarbonyl) protecting group is often used for the N-terminus of the amino acids in this strategy. peptide.compeptide.com The choice of resin is crucial and can affect the success and purity of the synthesis. gyrosproteintechnologies.com Following the completion of the peptide chain, the dipeptide is cleaved from the resin, and the protecting groups are removed. iris-biotech.de
Solution-Phase Peptide Synthesis Methods
Solution-phase peptide synthesis offers an alternative to SPPS and is particularly suitable for the synthesis of short peptides. creative-peptides.com In this approach, the protected amino acids are coupled in solution. researchgate.net The synthesis of L-Lysyl-O-benzyl-L-serine, a similar dipeptide, involves the protection of the amino groups of the constituent amino acids, followed by coupling using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-hydroxybenzotriazole (B26582) (HOBT). evitachem.com The Boc/Bzl strategy is often preferred for solution-phase synthesis. researchgate.net After the coupling reaction, the protecting groups are removed to yield the final dipeptide. evitachem.com O-benzyl-D-serine is also noted for its suitability in solution-phase peptide synthesis. sigmaaldrich.com
Optimization of Coupling Efficiencies and Yields
Maximizing the efficiency of the peptide coupling reaction is paramount to obtaining a high yield of the desired dipeptide and minimizing side products. creative-peptides.com Several factors influence coupling efficiency, including the choice of coupling reagents, reaction conditions, and the use of additives.
Key Optimization Strategies:
Coupling Reagents: Highly reactive coupling reagents such as HATU, HCTU, or COMU are often employed to improve coupling efficiency. creative-peptides.com Phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HATU, TBTU) are popular choices for complex or challenging sequences due to their high efficiency and low risk of racemization. jpt.com
Reaction Conditions: Optimizing parameters such as coupling time, temperature, and reagent concentration can significantly enhance the yield. creative-peptides.com For instance, a double-coupling strategy, where the coupling reaction is performed twice, can be used to drive the reaction to completion, especially for difficult couplings. creative-peptides.combiotage.com
Additives: Additives like HOBt or HOAt can be used to suppress the racemization of amino acids during the coupling process, thereby improving the stereochemical purity of the final product. creative-peptides.com
Solvent Choice: The choice of solvent can impact the solubility of the peptide and prevent aggregation, which can hinder the reaction. creative-peptides.com Mixed solvent systems, such as DMSO/DMF or the addition of trifluoroethanol (TFE), can be beneficial for difficult sequences. creative-peptides.com
Minimizing Side Reactions: Unwanted side reactions, such as the formation of deletion products, can be minimized by capping any unreacted amino groups after each coupling step. gyrosproteintechnologies.com
By carefully selecting and optimizing these parameters, researchers can achieve high yields and purity of this compound, a valuable building block for further scientific investigation.
| Strategy | Description | Examples of Reagents/Conditions |
| Coupling Reagents | Use of highly reactive agents to facilitate peptide bond formation. | HATU, HCTU, COMU, BOP, PyBOP, TBTU. creative-peptides.comjpt.com |
| Reaction Conditions | Adjustment of time, temperature, and concentration to maximize yield. | Double-coupling, extended reaction times. creative-peptides.combiotage.com |
| Additives | Suppression of side reactions, particularly racemization. | HOBt, HOAt. creative-peptides.com |
| Solvent Systems | Use of appropriate solvents to improve solubility and prevent aggregation. | DMF, DMSO/DMF, TFE. creative-peptides.com |
| Capping | Blocking of unreacted amino groups to prevent deletion sequences. | Acetic anhydride. gyrosproteintechnologies.com |
Chemoenzymatic Synthetic Routes for Serine Peptides
Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful and environmentally friendly alternative to purely chemical methods for producing peptides. oup.comresearchgate.net This approach leverages the high regio- and stereoselectivity of enzymes, which allows for synthesis under mild, aqueous conditions, often without the need for complex protection and deprotection steps for amino acid side chains. nih.govbachem.com
In the context of serine peptides, enzymes such as proteases are particularly useful. Proteases like papain, trypsin, and subtilisin can catalyze the formation of peptide bonds (aminolysis) in addition to their natural function of peptide hydrolysis. nih.govnih.govnih.gov The reaction mechanism typically involves an acyl-enzyme intermediate formed from an activated amino acid ester. nih.govnih.gov This intermediate then reacts with the amino group of a second amino acid or peptide to form the new peptide bond. nih.gov The success of this kinetically controlled synthesis depends on reaction conditions such as pH, temperature, and substrate concentrations, which must be optimized to favor aminolysis over hydrolysis. oup.comnih.gov
A significant advantage of this enzymatic approach is the ability to polymerize serine esters without protecting the side-chain hydroxyl group, which is a requirement in conventional chemical synthesis. nih.govacs.org For instance, the chemoenzymatic polymerization of L-serine ethyl ester (Ser-OEt) using papain has been successfully demonstrated in aqueous media. nih.gov Traditional methods, by contrast, frequently employ an O-benzyl protecting group for the serine hydroxyl moiety to prevent undesired side reactions. acs.orgtandfonline.com
Modern enzymatic methods also utilize engineered enzymes like peptiligase, a modified serine protease, to efficiently ligate peptide fragments. bachem.com This technique allows for the assembly of longer peptides from shorter, synthetically produced fragments, overcoming the length limitations of solid-phase peptide synthesis (SPPS). bachem.com The enzymatic ligation is highly specific, scalable, and avoids racemization, a common challenge in chemical peptide synthesis. bachem.comgoogle.com
| Enzyme Class | Example(s) | Role in Serine Peptide Synthesis | Key Advantages |
| Serine Proteases | Papain, Trypsin, Subtilisin | Catalyze peptide bond formation via an acyl-enzyme intermediate. nih.govnih.govnih.gov | Stereoselective; mild, aqueous conditions; can eliminate need for side-chain protection. oup.comnih.gov |
| Peptide Ligases | Peptiligase (engineered) | Joins shorter, protected or unprotected peptide fragments. bachem.com | High regioselectivity and stereoselectivity; scalable; traceless ligation. bachem.com |
| Other | Lipases, Esterases | Can be used for peptide synthesis, often with broad substrate specificity. nih.gov | Clean and mild procedures compared to conventional chemical synthesis. nih.gov |
Derivatization Strategies for Structural Modification and Functionalization
Derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. For this compound, derivatization can target various parts of the molecule, most notably the benzyl moiety and the chiral centers.
The O-benzyl group in this compound serves as a protecting group for the serine hydroxyl function but is also a prime target for modification in structure-activity relationship (SAR) studies. ontosight.ai Altering the electronic and steric properties of the benzyl ring can significantly impact a molecule's binding affinity, selectivity for its biological target, and pharmacokinetic properties. ontosight.ainih.gov
Benzylic positions are often susceptible to metabolic attack by enzymes like cytochrome P450. researchgate.net A common strategy in drug design is to block these "metabolic soft spots" to enhance a compound's stability and half-life. nih.gov This can be achieved by introducing atoms or groups like fluorine or trifluoromethyl (-CF3) onto the benzyl ring, which can increase metabolic stability. nih.govnih.gov
SAR studies on various N-benzyl compounds have demonstrated clear trends. For example, the position and nature of substituents on the benzene (B151609) ring can drastically alter biological activity. nih.gov In one study, introducing a fluoro or cyano group at the ortho position of a benzyl ring led to better inhibitory activity, whereas substitution at the meta or para positions reduced it. nih.gov Similarly, another study found that N-(2-hydroxybenzyl) substituted compounds showed the highest functional activity at the 5-HT2A receptor. nih.gov These modifications can be achieved through various synthetic methods, including late-stage functionalization techniques that allow for the direct modification of benzylic C-H bonds. researchgate.netwisc.edu
| Modification Strategy | Rationale / Intended Effect | Example Substituent(s) | Potential Outcome |
| Halogenation | Block metabolic oxidation; alter electronics. nih.govnih.gov | Fluoro (F), Chloro (Cl) | Increased metabolic stability and half-life. nih.gov |
| Alkylation/De-alkylation | Modulate steric bulk and lipophilicity. nih.gov | Methyl (CH3), t-Butyl | Can enhance or decrease binding affinity depending on target pocket size. nih.gov |
| Electron-Withdrawing Groups | Alter electronic character (pKa). | Cyano (CN), Trifluoromethyl (CF3) | Can improve binding affinity and metabolic stability. nih.govnih.gov |
| Electron-Donating Groups | Alter electronic character (pKa). | Methoxy (OCH3), Hydroxy (OH) | Can enhance hydrogen bonding interactions and functional activity. nih.gov |
The presence of two chiral centers in this compound (one D-serine and one L-serine residue) presents significant synthetic and analytical challenges. numberanalytics.com The stereochemistry of a dipeptide is crucial for its biological activity, as stereoisomers often exhibit vastly different pharmacological profiles. researchpublish.com
A primary challenge in dipeptide synthesis is preventing racemization at the chiral centers during the peptide bond formation step. numberanalytics.comresearchpublish.com This can lead to a mixture of diastereomers, which are often difficult to separate and can have undesirable biological effects. numberanalytics.comresearchpublish.com Therefore, synthetic routes must employ coupling reagents and conditions that minimize this risk.
To analyze the stereochemical purity of the final compound or to separate mixtures of diastereomers, chirality-specific derivatization is often employed. nih.gov This involves reacting the dipeptide with a chiral derivatizing agent (CDA) to convert the mixture of enantiomers or diastereomers into a new set of diastereomers with different physicochemical properties, allowing for their separation and quantification by techniques like HPLC or mass spectrometry. nih.govnih.gov
Several CDAs are available, each with its own specific reactivity and applications. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is widely used for determining the absolute configuration of amino acids by reacting with their primary amino groups. nih.gov Other reagents like GITC and S-NIFE offer alternative selectivities and sensitivities. nih.govacs.org The selection of a CDA depends on the specific amino acid residues and the analytical method being used. nih.gov The synthesis of stereoisomerically pure peptides remains a significant challenge, requiring careful control over reaction conditions and robust analytical methods to verify the configuration of the final product. mdpi.comacs.org
| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Group | Application |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amino groups | Widely used for assigning the stereochemistry of amino acids. nih.gov |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amino groups | Chiral analysis of amino acids and peptides. nih.gov |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amino groups | Enantiomeric separation of amino acids via DMS-MS. acs.org |
| o-phthalaldehyde/isobutyryl-L-cysteine | OPA-IBLC | Primary amines | Chiral analysis of amino acids. nih.gov |
Biochemical and Enzymatic Interactions
Serine Metabolism and Pathways Relevant to Compound Constituents
The amino acid serine, a central player in cellular metabolism, exists in two stereoisomers, L-serine and D-serine. While L-serine is a proteinogenic amino acid integral to a multitude of biosynthetic pathways, D-serine has emerged as a critical neuromodulator in the central nervous system (CNS). nih.govfrontiersin.org The balance between these two forms is tightly regulated by a network of specific enzymes and transport systems.
The primary route for de novo synthesis of L-serine in mammals is the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933). frontiersin.org This metabolic sequence involves three key enzymatic steps and is particularly active in astrocytes within the brain. frontiersin.org
The pathway unfolds as follows:
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.gov
Transamination: Phosphoserine aminotransferase (PSAT1) transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding phosphoserine. nih.gov
Hydrolysis: Phosphoserine phosphatase (PSPH) performs the final, irreversible step, hydrolyzing phosphoserine to produce L-serine. nih.gov
Regulation of this pathway is crucial for maintaining cellular homeostasis. The expression of the enzymes involved, particularly PHGDH, can be upregulated in response to amino acid deprivation through the GCN2-ATF4 pathway. L-serine synthesized in astrocytes can be shuttled to neurons to serve as the precursor for D-serine synthesis. frontiersin.org
Table 1: Key Enzymes in L-Serine De Novo Synthesis (Phosphorylated Pathway)
| Enzyme | Abbreviation | Function |
| 3-phosphoglycerate dehydrogenase | PHGDH | Catalyzes the first and rate-limiting step, the oxidation of 3-phosphoglycerate. |
| Phosphoserine aminotransferase | PSAT1 | Catalyzes the transamination of 3-phosphohydroxypyruvate to phosphoserine. |
| Phosphoserine phosphatase | PSPH | Catalyzes the final, irreversible hydrolysis of phosphoserine to L-serine. |
D-serine, now recognized as the primary co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, is crucial for synaptic plasticity and neurotransmission. nih.govfrontiersin.org Its levels are meticulously controlled by specific enzymes responsible for its synthesis and degradation.
Synthesis: The sole established pathway for endogenous D-serine production in mammals is the racemization of L-serine. nih.gov This conversion is catalyzed by serine racemase (SR) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme found predominantly in the brain. researchgate.netnih.gov Serine racemase is expressed in both neurons and glial cells and its activity can be allosterically activated by divalent cations (like Mg²⁺ and Ca²⁺) and ATP. researchgate.netfrontiersin.org
Degradation: The catabolism of D-serine is handled by two primary enzymes:
D-amino acid oxidase (DAAO): This FAD-dependent peroxisomal enzyme is considered the main enzyme for D-serine degradation. wikipedia.orgnih.gov It catalyzes the oxidative deamination of D-serine to its corresponding α-keto acid, hydroxypyruvate, along with ammonia (B1221849) and hydrogen peroxide. wikipedia.org DAAO is expressed in various tissues, including the liver, kidney, and brain, particularly in astrocytes. nih.govwikipedia.org
Serine Racemase (SR): In addition to synthesis, serine racemase can also catalyze the α,β-elimination of a water molecule from both D-serine and L-serine to produce pyruvate (B1213749) and ammonia. frontiersin.orgnih.gov However, the degradation of D-serine is preferentially carried out by DAAO. nih.gov
The metabolic relationship between L-serine and D-serine is a dynamic process of synthesis, transport, and degradation that is critical for proper brain function. There is a well-established "astrocyte-neuron lactate (B86563) shuttle" model, and a similar concept applies to serine. Astrocytes are the primary sites of de novo L-serine synthesis via the phosphorylated pathway. frontiersin.org This newly synthesized L-serine is then transported out of astrocytes and taken up by neurons via transporters like ASCT1. frontiersin.org
D-Serine Synthesis and Degradation Pathways by Specific Enzymes
Enzymatic Activity Modulation by D-Seryl-O-benzyl-L-serine and its Analogues
While scientific literature specifically detailing the enzymatic interactions of this compound is limited in the searched sources, the modulation of serine racemase and D-amino acid oxidase by analogous compounds, such as dipeptides and other serine derivatives, has been a subject of research. These studies provide a framework for understanding how molecules with similar structural motifs might interact with these key enzymes.
Serine racemase (SR) is a significant therapeutic target for modulating NMDA receptor activity. nih.gov Consequently, the search for its inhibitors is an active area of medicinal chemistry. nih.gov The enzyme catalyzes both the racemization of L-serine to D-serine and the elimination of both enantiomers to pyruvate. frontiersin.orgnih.gov
Research has identified several classes of inhibitors and modulators:
Substrate-Product Analogues: Compounds designed to mimic both the substrate and product have been tested. For example, α-(hydroxymethyl)serine was found to be a modest, mixed-type inhibitor of serine racemase. rsc.org
Eliminating Substrates: Certain substrate analogues can act as potent inhibitors by converting the racemase into an eliminase. L-serine O-sulfate, for instance, is a powerful inhibitor of D-serine synthesis because it is rapidly converted to pyruvate, ammonia, and sulfate, effectively hijacking the enzyme's catalytic machinery. rsc.org
Dipeptides: Libraries of dipeptide analogues have been screened, revealing several modest inhibitors of serine racemase. researchgate.net This suggests that peptide-like structures can interact with the enzyme's active site.
Allosteric Activators: SR activity is known to be enhanced by ATP and divalent cations like Mg²⁺, which bind at an allosteric site at the dimer interface, not directly in the active site. researchgate.netfrontiersin.org
The development of potent and specific inhibitors for serine racemase remains a challenge but holds promise for treating conditions associated with excessive D-serine levels and NMDA receptor overactivation. unl.edu
D-amino acid oxidase (DAAO) is the primary enzyme for D-serine catabolism, making it another key target for regulating NMDA receptor function, particularly for increasing D-serine levels in conditions where they are deficient, such as schizophrenia. wikipedia.orgnih.gov
The interaction profile of DAAO with various molecules has been extensively studied:
Substrate Specificity: DAAO exhibits broad substrate specificity, acting on neutral D-amino acids like D-serine, D-alanine, and D-proline, but it is not active toward acidic D-amino acids. wikipedia.orgnih.gov
Inhibitors: A wide range of inhibitors have been developed and characterized. These include compounds that are competitive with the substrate (D-serine) and those that are competitive with the FAD cofactor. nih.gov Known inhibitors include simple molecules like benzoate (B1203000) and more complex, potent, and drug-like compounds such as luvadaxistat (B608702) (TAK-831), which has undergone clinical development. nih.govuniprot.org
Dipeptide Substrates: Patent literature describes the creation of novel D-amino acid derivatives, including dipeptides, designed to act as substrates for DAAO. google.com This indicates that the enzyme can accommodate larger molecules that incorporate a D-amino acid residue, potentially for prodrug applications. google.com
The interaction of a dipeptide like this compound with DAAO would likely depend on the ability of the enzyme's active site to recognize and bind the D-serine portion of the molecule, allowing for oxidative deamination.
Table 2: Examples of Modulators for Serine Racemase and D-Amino Acid Oxidase
| Compound/Analogue Type | Target Enzyme | Mode of Action | Finding |
| α-(hydroxymethyl)serine | Serine Racemase | Inhibition | A modest, mixed-type competitive inhibitor. rsc.org |
| L-serine O-sulfate | Serine Racemase | Inhibition/Alternative Substrate | Acts as a potent inhibitor of D-serine synthesis by being a preferred substrate for β-elimination. rsc.org |
| Dipeptide Libraries | Serine Racemase | Inhibition | Various dipeptides have been identified as modest inhibitors. researchgate.net |
| Benzoate | D-Amino Acid Oxidase | Inhibition | A classic, well-known inhibitor of DAAO. uniprot.org |
| Luvadaxistat (TAK-831) | D-Amino Acid Oxidase | Inhibition | A potent, orally available, brain-penetrant inhibitor that has been clinically evaluated. nih.gov |
| D-Amino Acid Dipeptides | D-Amino Acid Oxidase | Substrate | Can be designed as substrates, suggesting the active site can accommodate peptide-like molecules. google.com |
Interactions with Serine Proteases (e.g., Plasmin, Urokinase)
Substrate Mimicry and Enzyme Mechanism Probing by Serine Derivatives
Serine derivatives are invaluable tools for probing the mechanisms of enzymes, particularly proteases. This utility stems from their ability to act as substrate mimics, which can interact with an enzyme's active site in a manner similar to the natural substrate. nih.gov By modifying the structure of these derivatives, researchers can trap enzyme-inhibitor complexes, investigate transition states, and elucidate the catalytic mechanism. acs.orgmdpi.com
A prominent strategy in chemical biology is activity-based protein profiling (ABPP), which uses activity-based probes (ABPs) to target active enzymes within complex biological mixtures. nih.govsemanticscholar.org For serine proteases, these probes are often designed around a serine derivative framework. nih.gov They consist of a reactive group or "warhead" that covalently binds to the catalytic serine residue in the active site, a linker, and a reporter tag (like a fluorophore or biotin) for detection and isolation. semanticscholar.org
The warhead is crucial and is designed to be attacked by the nucleophilic active site serine. nih.gov Examples include diphenylphosphonates and fluorophosphonates. nih.govresearchgate.net Diphenylphosphonate warheads, for instance, are attacked by the serine nucleophile, leading to the displacement of a phenol (B47542) group and the formation of a stable, covalent adduct that mimics the tetrahedral transition state of the enzymatic reaction. nih.gov This mechanism-based reaction ensures that the probe only labels catalytically active enzymes. semanticscholar.org
Furthermore, serine derivatives are used to create inhibitors that help in understanding enzyme specificity. nih.gov For example, peptidomimetic inhibitors incorporating D-seryl residues have been used to probe the structure-activity relationship of uPA. nih.govrcsb.org The specific interactions of these mimics provide a high-resolution map of the enzyme's binding pockets and catalytic site. nih.gov Similarly, aza-peptide esters, which incorporate an azaglycine ester at the C-terminus of a peptide, can act as substrate mimics that react with the catalytic cysteine or serine of an enzyme via a mechanism that closely resembles natural catalysis. acs.org These approaches provide deep insights into how enzymes recognize their substrates and perform their catalytic functions. acs.org
Protein-Ligand Binding Studies for Investigating Molecular Recognition
Protein-ligand binding studies are fundamental to understanding the principles of molecular recognition, which governs nearly all biological processes. whba1990.org Serine and its derivatives are frequently involved in these critical interactions due to the versatile nature of the serine side chain. acs.org The hydroxyl group of serine can act as both a hydrogen bond donor and acceptor, allowing it to form specific, stabilizing interactions within a protein's binding site. nih.gov
The importance of serine residues in ligand binding is well-documented. For example, in the β2-adrenergic receptor, serine residues (Ser-203, Ser-204, and Ser-207) in the fifth transmembrane domain are crucial for binding catecholamine agonists. nih.gov Mutational studies, where these serines are replaced with other amino acids, have shown a significant reduction in the binding affinity and potency of agonists, demonstrating that the hydroxyl groups of these serines likely form direct hydrogen bonds with the ligand. nih.gov
Synthetic serine derivatives are powerful tools in these investigations. By systematically altering the structure of a ligand, including its serine components, researchers can perform detailed structure-activity relationship (SAR) studies. chemrxiv.org For instance, in the development of agonists for the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), various analogs with modifications to the amino acid portion, such as replacing L-alanine with O-benzyl L-serine, were synthesized to probe the structural requirements for receptor activation. chemrxiv.org Although the O-benzyl L-serine analog showed poor activity in this specific case, the study illustrates the methodology of using derivatives to map the binding pocket. chemrxiv.org
Furthermore, ligand-exchange chromatography using chiral selectors like O-Benzyl-(S)-serine has been employed to separate amino acid enantiomers, a process that relies on the principles of molecular recognition and the formation of transient diastereomeric complexes. researchgate.net Such studies, along with computational modeling and X-ray crystallography of protein-ligand complexes, provide a detailed picture of the forces—including hydrogen bonds, and van der Waals interactions—that drive the specific recognition between a protein and a ligand containing a serine moiety. nih.govwhba1990.org
An Examination of this compound and its Implications for Neuromodulation
The dipeptide this compound is a compound of interest in the field of neuroscience due to its relationship with D-serine, a key regulator of synaptic transmission and plasticity. The structure of this molecule, combining D-serine with a protected form of L-serine (O-benzyl-L-serine), suggests its potential as a research tool or a precursor molecule designed to modulate the N-methyl-D-aspartate receptor (NMDAR) system. The O-benzyl group is typically employed in chemical synthesis as a protecting group for the hydroxyl moiety of serine, which enhances stability and facilitates specific chemical modifications. clockss.orgchemimpex.com This article explores the fundamental molecular mechanisms and signaling pathways associated with the components of this dipeptide, focusing on the well-established roles of D-serine in the central nervous system.
Structure Activity Relationship Sar Studies
Role of the O-Benzyl Moiety in Ligand-Receptor Interactions and Selectivity
The O-benzyl group attached to the L-serine residue is a significant structural feature that dramatically alters the properties of the serine side chain. While often used as a protecting group in peptide synthesis that can be removed under various conditions, its presence in a final compound profoundly impacts its biological activity. peptide.comacs.orgrsc.org
The primary role of the benzyl (B1604629) group is to introduce a bulky, hydrophobic, and aromatic moiety. This has several consequences for ligand-receptor interactions:
Aromatic Interactions : The phenyl ring of the benzyl group can engage in specific non-covalent interactions, such as π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine) in a binding site.
In structure-activity relationship studies of muramyl dipeptide (MDP) analogues as NOD2 agonists, an analogue containing O-benzyl L-serine showed relatively poor activity compared to those with smaller, non-aromatic residues like L-alanine or L-valine. nih.govchemrxiv.org This suggests that for the NOD2 receptor, the large O-benzyl group may introduce steric hindrance or unfavorable hydrophobic interactions that prevent effective binding. Conversely, in other contexts, such as with enzymes like tryptophanase and tyrosine phenol-lyase, an O-benzoyl-L-serine (a similar structure) was found to be a good substrate, indicating that the aromatic moiety's binding energy was used to lower the transition-state barrier for the enzymatic reaction. nih.gov
Influence of Peptide Linkages and Conformational Constraints on Biological Function
The dipeptide backbone, with its amide linkage, provides a defined yet flexible scaffold. The conformation of even a simple dipeptide is described by the torsional angles (phi, ψ) around the Cα-N and Cα-C bonds. pnas.org The specific sequence of D- and L-amino acids in D-Seryl-O-benzyl-L-serine imposes significant conformational preferences.
Introducing constraints into a peptide is a powerful strategy in medicinal chemistry to lock the molecule into its "bioactive conformation," which can lead to increased potency, receptor selectivity, and stability. nih.govmdpi.com While this compound is a linear peptide, the interplay between the D-amino acid at the N-terminus and the bulky O-benzyl group at the C-terminus can create significant conformational restriction. nih.gov The steric and electronic properties of the side chains can favor specific regions of the Ramachandran plot, potentially pre-organizing the peptide for binding to a specific receptor and disfavoring binding to others. researchgate.net
The use of conformationally constrained dipeptide surrogates, such as those incorporating lactam rings, has proven effective in structure-activity relationship studies for identifying biologically active conformers. mdpi.comnih.gov These studies demonstrate that limiting the flexibility of the peptide backbone can be a key factor in enhancing biological function.
Rational Design Principles for this compound Analogues
The rational design of analogues aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. creative-peptides.com This process relies heavily on understanding the SAR and utilizing computational and chemical strategies to create optimized molecules.
Computational methods are invaluable for exploring the potential interactions of this compound and its analogues with biological targets. nih.gov
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions. mbl.or.kr A docking study of this compound into a hypothetical binding site would reveal how each part of the molecule contributes to binding affinity. For example, it could identify hydrogen bonds formed by the peptide backbone or the D-serine hydroxyl group, and hydrophobic or aromatic interactions involving the O-benzyl moiety. rsc.orgdovepress.com Such studies are crucial for rationalizing observed SAR data and for predicting how modifications might improve binding. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of binding poses and the conformational flexibility of the ligand within the active site. rsc.org
These in silico approaches allow for the rapid screening of virtual libraries of analogues, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov
Table 2: Potential Interactions of this compound Predicted by In Silico Modeling
| Molecular Moiety | Potential Interaction Type | Possible Interacting Receptor Residues |
| Amine Terminus (NH3+) | Ionic, Hydrogen Bond | Asp, Glu, Carbonyl Oxygen |
| Carboxylate Terminus (COO-) | Ionic, Hydrogen Bond | Lys, Arg, His |
| D-Serine Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asn, Gln, His |
| Peptide Backbone | Hydrogen Bond Donor/Acceptor | Backbone atoms of receptor |
| O-Benzyl Group | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |
Pharmacophore Elucidation and Lead Optimization Strategies
A pharmacophore is an abstract description of the molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for biological activity.
Pharmacophore Elucidation : By comparing the structures and activities of this compound with a series of its analogues, a pharmacophore model can be developed. This model would define the precise spatial arrangement of the key functional groups required for optimal interaction with the target receptor.
Lead Optimization : Once a pharmacophore is established, lead optimization strategies can be employed to refine the molecule. creative-peptides.com This could involve:
Side Chain Modification : Replacing the O-benzyl group with other moieties (e.g., smaller alkyl groups, different aromatic systems, electron-donating/withdrawing substituents on the phenyl ring) to fine-tune hydrophobicity and electronic interactions. nih.gov
Bioisosteric Replacement : Substituting parts of the molecule with bioisosteres—groups with similar physical or chemical properties—to improve affinity or pharmacokinetic profiles.
Conformational Constraint : Introducing further constraints, for example by cyclizing the peptide, to lock it into the bioactive conformation identified through SAR and modeling studies. nih.gov
Through these iterative cycles of design, synthesis, and testing, guided by computational analysis, analogues of this compound with enhanced biological profiles can be systematically developed. abx.de
Pre Clinical Investigations and Translational Research Non Human Focus
In Vitro Studies on Advanced Cellular Models
No research findings were identified regarding the use or effects of D-Seryl-O-benzyl-L-serine in neuronal cell culture systems for the study of neurotransmitters. Studies on related molecules, such as D-serine, focus on its role as a co-agonist at NMDA receptors, but this research does not extend to the specific dipeptide requested.
There is no available literature detailing investigations into this compound for antimicrobial synergism in bacterial culture systems. While the synthesis of various dipeptides containing D-amino acids for potential antimicrobial applications has been explored ajol.info, no studies specifically report on the activity of this compound.
No studies were found that investigate the effects of this compound in keratinocyte and fibroblast cell models for skin biology research.
Bacterial Culture Systems for Antimicrobial Synergism Assessments
In Vivo Animal Model Studies (Non-human species only)
A review of scientific literature yielded no in vivo studies using rodent models to investigate the neurological functions or dysfunctions related to this compound.
There is no evidence of this compound being studied in non-human primate models for disease pathogenesis.
Compound Names Mentioned
As no specific research data was available for the primary compound of interest within the requested contexts, no related compounds are discussed in a substantive manner that would necessitate their inclusion in a summary table.
Mechanism-Based Therapeutic Explorations in Disease Models (excluding human clinical trials)
Modulating Neurological Dysfunctions in Animal Models
There is currently no available scientific literature detailing the investigation of this compound in animal models of neurological dysfunction. Research into the roles of D-serine and L-serine individually has implicated them in the functioning of the central nervous system. For instance, D-serine is recognized as a co-agonist at the glycine (B1666218) site of NMDA receptors and has been studied in the context of psychiatric disorders. Similarly, L-serine is crucial for the synthesis of neurotransmitters and has been explored for its neuroprotective potential. However, these findings are not directly transferable to the dipeptide this compound, for which specific pre-clinical data in neurological models is absent.
Antimicrobial Synergistic Effects in Pre-clinical Infection Models
A comprehensive search of pre-clinical studies has not yielded any data on the potential antimicrobial or synergistic antimicrobial properties of this compound in infection models. The field of antimicrobial peptides is an active area of research, with studies exploring the synergistic effects of various short peptides with conventional antibiotics against bacterial and fungal strains. However, this compound is not among the compounds that have been evaluated in this capacity according to available scientific records.
Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a powerful tool for the non-destructive analysis of molecular structure. For a dipeptide derivative like D-Seryl-O-benzyl-L-serine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural characterization of peptides in solution. uab.catbruker.com It provides information on the connectivity of atoms, the stereochemistry, and the conformational preferences of the molecule. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to confirm its identity and structure. nih.gov
¹H-NMR spectra would provide characteristic signals for the protons in the molecule. For instance, the aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm), while the α-protons of the two serine residues would have distinct chemical shifts. mdpi.comcore.ac.uk The coupling patterns between adjacent protons help to establish the connectivity within each amino acid residue. ¹³C-NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom, including the carbonyl carbons of the peptide bond and the protecting group, which are sensitive to the local chemical environment. mdpi.com Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study the spatial proximity of protons, offering insights into the preferred conformation of the dipeptide in solution. rsc.org The presence of the bulky O-benzyl group is expected to influence the conformational freedom of the peptide backbone.
Table 1: Representative ¹H-NMR Chemical Shifts for this compound
| Proton | Exemplary Chemical Shift (δ, ppm) * |
|---|---|
| Benzyl aromatic protons | 7.20 - 7.40 (m, 5H) |
| Benzyl CH₂ | 4.55 (s, 2H) |
| L-Serine α-H | 4.40 (m, 1H) |
| D-Serine α-H | 4.30 (m, 1H) |
| L-Serine β-CH₂ | 3.90 (m, 2H) |
| D-Serine β-CH₂ | 3.70 (m, 2H) |
| Amide NH | 6.50 (d, 1H) |
Note: These are hypothetical values in a typical solvent like CDCl₃ and serve for illustrative purposes. Actual values can vary based on experimental conditions.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. annualreviews.org For this compound, electrospray ionization (ESI) is a common method to generate gas-phase ions of the peptide. nih.gov The high-resolution mass spectrum would confirm the molecular weight of the compound, providing a primary check on its identity.
Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. researchgate.net In an MS/MS experiment, the molecular ion of the peptide is selected and fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions, primarily b- and y-type ions from cleavage of the peptide bond, allow for the confirmation of the amino acid sequence. nih.gov The fragmentation pattern would show the loss of the O-benzyl group and characteristic fragments for the seryl residues. rsc.org MS is also a valuable tool for assessing the purity of a synthetic peptide, as it can detect the presence of impurities, such as by-products from the synthesis or residual protecting groups. thermofisher.commdpi.com
Table 2: Expected MS Fragmentation Ions for this compound
| Ion Type | Fragment Structure | Expected m/z * |
|---|---|---|
| [M+H]⁺ | This compound + H⁺ | 299.13 |
| y₁ | H-L-Ser-OH + H⁺ | 106.05 |
| b₂ | D-Ser-L-Ser(Bzl) - H₂O + H⁺ | 281.12 |
| Loss of Benzyl | D-Seryl-L-serine + H⁺ | 209.08 |
Note: These are calculated monoisotopic masses for the protonated species and are for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic peptides, it is crucial for both analytical purity assessment and preparative purification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of synthetic peptides. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is the standard method, where the peptide is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). lcms.cz The purity of this compound is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks.
Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the detection and identification power of MS. thermofisher.comnih.gov As the peptide and any impurities are eluted from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak as this compound and the identification of impurities based on their mass-to-charge ratio.
Since this compound is a diastereomer, containing both D- and L-amino acids, it is essential to separate it from other potential stereoisomers (L-L, D-D, L-D) that may have formed during synthesis. Chiral chromatography is the method of choice for this purpose. mdpi.com Ligand-exchange chromatography (LEC) is a particularly effective technique for the chiral resolution of amino acids and dipeptides. tandfonline.comnih.govtandfonline.com
In LEC, a chiral selector, often an amino acid derivative complexed with a metal ion (e.g., copper(II)), is part of the stationary or mobile phase. chromatographyonline.comscispace.com The different stereoisomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different stabilities. This difference in stability leads to different retention times on the chromatographic column, allowing for their separation. For this compound, a chiral HPLC column with a bonded chiral selector would be used to resolve the D-L diastereomer from the L-L, D-D, and L-D isomers.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (HPLC-MS) for Analysis
Enzymatic Assays for Activity and Inhibition Kinetics
Enzymatic assays are performed to determine if a peptide has biological activity, such as being a substrate or an inhibitor of a specific enzyme. Dipeptidases are enzymes that hydrolyze dipeptides into their constituent amino acids. tandfonline.comnih.gov An assay could be designed to test if this compound is a substrate for a particular dipeptidase.
The assay would typically involve incubating the dipeptide with the purified enzyme under controlled conditions of pH, temperature, and buffer composition. nih.gov The progress of the reaction can be monitored by measuring the rate of disappearance of the substrate or the rate of appearance of the product (D-Serine and O-benzyl-L-serine). This is often accomplished using HPLC to separate and quantify the substrate and products over time.
If this compound is found to be an inhibitor of a dipeptidase, kinetic studies would be performed to determine the mechanism and potency of inhibition. tandfonline.com This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. From these data, key kinetic parameters such as the Michaelis constant (Km) for the substrate and the inhibition constant (Ki) for the inhibitor can be determined. ahajournals.org For example, the hydrolysis of a known chromogenic or fluorogenic dipeptide substrate by the enzyme would be measured in the presence and absence of this compound. researchgate.net
Table 3: Hypothetical Kinetic Parameters for Dipeptidase Inhibition
| Compound | Enzyme | Km of Substrate (µM) | Ki of Inhibitor (µM) | Inhibition Type |
|---|---|---|---|---|
| Known Substrate | Dipeptidase X | 50 | N/A | N/A |
| This compound | Dipeptidase X | N/A | 15 | Competitive |
Note: These values are purely illustrative to demonstrate the type of data obtained from enzymatic inhibition assays.
Microdialysis and Bioanalytical Methods for In Vivo Compound Monitoring
In the realm of neurochemical research, in vivo monitoring provides a critical window into the dynamic processes occurring within a living organism. Microdialysis stands as a premier technique for this purpose, enabling the continuous sampling of the extracellular fluid in tissues, most notably the brain. nih.govpronexusanalytical.comamuzainc.com This method is exceptionally versatile, allowing for the collection of a wide array of small molecules, including dipeptides like this compound, from the interstitial space for subsequent analysis. nih.govamuzainc.com
The fundamental principle of microdialysis involves the implantation of a small, semi-permeable probe into the target tissue. amuzainc.com A physiological solution, or perfusate, is slowly pumped through the probe. As the perfusate circulates, molecules present in the extracellular fluid, such as this compound, diffuse across the membrane and into the perfusate, which is then collected as a dialysate sample. amuzainc.com This technique offers a significant advantage by providing time-resolved data that can be correlated with behavioral or pharmacological events. pronexusanalytical.com
The collected dialysate requires highly sensitive and selective bioanalytical methods for the accurate quantification of the target compound. For a dipeptide like this compound, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov LC-MS/MS offers exceptional versatility, allowing for the multiplexed analysis of neurotransmitters, metabolites, and neuropeptides. nih.gov This is particularly crucial for distinguishing the target dipeptide from structurally similar endogenous molecules. acs.org
Capillary electrophoresis (CE) coupled with detection methods like laser-induced fluorescence (LIF) or mass spectrometry also represents a powerful tool for analyzing microdialysis samples. nih.govmdpi.comku.edu CE can offer high separation efficiency and rapid analysis times, which is beneficial for monitoring dynamic changes in compound concentration. nih.gov For compounds that are not inherently fluorescent, pre-column derivatization with reagents like o-phthaldehyde can be employed to attach a fluorophore, enhancing detection sensitivity. nih.gov
The table below summarizes key bioanalytical methods coupled with microdialysis for the in vivo monitoring of dipeptides.
| Technique | Principle | Advantages for Dipeptide Analysis | Detection Method |
| Microdialysis | Passive diffusion of molecules across a semi-permeable membrane implanted in tissue. amuzainc.com | Enables continuous in vivo sampling from specific tissue regions like the brain. nih.govku.edu | Coupled with various analytical techniques. |
| LC-MS/MS | Separation of compounds by liquid chromatography followed by mass-based detection and fragmentation for structural identification. nih.gov | High selectivity and sensitivity; capable of distinguishing structural isomers and quantifying low-concentration analytes. nih.govacs.org | Mass Spectrometry |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. nih.govku.edu | High resolution, small sample volume requirement, and rapid separation times. nih.gov | Laser-Induced Fluorescence (LIF), Mass Spectrometry |
Advanced Imaging Techniques for Cellular and Tissue Analysis
While microdialysis provides data on the concentration of a compound in the extracellular fluid, advanced imaging techniques are employed to visualize its spatial distribution within cells and tissues. Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, has emerged as a powerful, label-free method for mapping the distribution of a wide range of molecules, including metabolites, lipids, and peptides, directly in tissue sections. rsc.orgresearchgate.netnews-medical.net
For the analysis of this compound, MALDI MSI would involve taking a thin slice of tissue from a region of interest and coating it with a specific chemical matrix. A laser is then fired across the tissue section, desorbing and ionizing molecules from the tissue, which are subsequently analyzed by a mass spectrometer. news-medical.net This process generates a detailed map showing the precise location and relative abundance of the dipeptide throughout the tissue sample. researchgate.net
A significant challenge in the MALDI MSI analysis of dipeptides is achieving efficient ionization. To overcome this, on-tissue derivatization techniques have been developed. rsc.org These methods modify the chemical structure of the dipeptides directly on the tissue slice to enhance their signal in the mass spectrometer. For instance, a combination of a laser-assisted chemical transfer (LACT) technique and hexafluoroisopropanol (HFIP) has been shown to be a highly efficient on-tissue derivatization method for the MALDI MSI of dipeptides in rodent tissues. rsc.org
Another powerful approach is the integration of liquid chromatography with MALDI imaging (LC-MALDI). In this workflow, an adjacent tissue section is used for peptide extraction and separation by nano-LC. The separated peptides are then spotted onto a MALDI target plate for analysis. The data from the LC-MALDI analysis, which provides confident peptide identification, can be correlated with the direct tissue imaging data to validate the identity of the molecules being mapped. news-medical.net
The following table outlines advanced imaging techniques applicable to the cellular and tissue analysis of this compound.
| Imaging Technique | Principle | Application for Dipeptide Analysis | Key Features |
| MALDI MSI | Label-free mass spectrometry method to visualize the spatial distribution of molecules in tissue sections. news-medical.net | Maps the location and relative abundance of this compound in various tissues, such as the brain. rsc.orgdiva-portal.org | No need for chemical labels; provides molecular specificity. |
| On-Tissue Derivatization | Chemical modification of analytes directly on the tissue slice prior to MALDI MSI analysis. rsc.org | Enhances the ionization efficiency and detection sensitivity of dipeptides. rsc.org | Improves signal quality for low-abundance compounds. |
| LC-MALDI Imaging | Combines liquid chromatography separation with MALDI imaging for enhanced identification. news-medical.net | Provides confident identification of this compound by correlating its retention time and mass with its tissue distribution. news-medical.net | Integrates separation with spatial localization for higher confidence in identification. |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes for Scalable Stereoselective Production
The efficient and stereochemically pure synthesis of D-Seryl-O-benzyl-L-serine is paramount for its widespread research and potential therapeutic use. Current synthetic methods, while effective at the laboratory scale, may face challenges in terms of scalability, cost-effectiveness, and environmental impact. Future research should focus on developing innovative synthetic strategies that address these limitations.
Key areas of exploration include:
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Amenable to automation and analogue synthesis. | Scalability can be an issue; requires excess reagents. |
| Solution-Phase Synthesis | More scalable than SPPS for large quantities. | Can be more time-consuming; purification may be challenging. rsc.org |
| Enzymatic Synthesis | High stereoselectivity; mild reaction conditions. nih.gov | Enzyme discovery and engineering can be complex and costly. |
| Chemoenzymatic Synthesis | Combines the benefits of chemical and enzymatic steps. | Requires careful optimization of reaction compatibility. |
| Flow Chemistry | Enhanced safety, control, and scalability. | Initial setup costs can be high. |
Elucidating Undiscovered Enzymatic Targets and Metabolic Intermediates
The biological activity of this compound is intrinsically linked to its interaction with enzymes and its metabolic fate within biological systems. While its interaction with alanine-serine-cysteine transporters (ASCT) is known, a comprehensive understanding of its full enzymatic target profile and metabolic pathway is still lacking. mdpi.com
Future research should aim to:
Advanced SAR and Computational Chemistry for Optimized Analogues and Peptidomimetics
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. For this compound, a systematic exploration of its chemical structure will be essential for developing analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govchemrxiv.org
Future research in this area should involve:
| Modification Site | Potential Impact |
|---|---|
| D-Serine Moiety | Altering stereochemistry or side chain could affect target binding and selectivity. |
| O-Benzyl Group | Modifications to the benzyl (B1604629) ring (e.g., substitution) could influence lipophilicity and binding affinity. nih.gov |
| L-Serine Moiety | Changes to this residue may impact transport, metabolism, and interactions with secondary targets. |
| Peptide Bond | Replacement with isosteres can improve metabolic stability. |
Exploration of Additional Biological Roles and Molecular Pathways beyond Current Understandings
The current understanding of the biological roles of this compound is largely centered on its interaction with amino acid transporters. mdpi.com However, it is highly probable that this dipeptide has a broader range of biological activities and influences multiple molecular pathways.
Future research should investigate:
Integration with "Omics" Technologies for Comprehensive Biological Profiling
The advent of "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. Integrating data from genomics, transcriptomics, proteomics, and metabolomics will be crucial for building a comprehensive biological profile of this compound. researchgate.net
Future research should leverage:
By pursuing these future research directions, the scientific community can significantly advance our knowledge of this compound, paving the way for the development of novel research tools and potentially transformative therapeutic agents.
Q & A
Q. What are the key considerations for synthesizing D-Seryl-O-benzyl-L-serine to ensure stereochemical integrity?
- Methodological Answer : Synthesis of chiral peptides like this compound requires strict control over reaction conditions to avoid racemization. Key steps include:
- Use of benzyloxycarbonyl (Bz) or tert-butyloxycarbonyl (Boc) protecting groups to shield reactive amino and carboxyl groups during coupling .
- Monitoring reaction pH and temperature (e.g., maintaining pH 7–8 in aqueous conditions to minimize epimerization) .
- Employing coupling agents like HOBt/DCC (1-hydroxybenzotriazole/dicyclohexylcarbodiimide) to enhance yield and reduce side reactions .
- Confirm stereochemical purity via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- Methodological Answer : A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify benzyl group protons (δ 7.2–7.4 ppm) and serine backbone signals. Compare with literature data for validation .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (e.g., [M+H] peak at m/z 310.3) .
- Infrared (IR) Spectroscopy : Detect characteristic amide I (1650–1660 cm) and ester (1720–1740 cm) bands .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 220 nm) and a C18 column; purity >95% is typically required for biological assays .
Advanced Research Questions
Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?
- Methodological Answer : To assess stability (e.g., for drug delivery applications):
- Buffer Systems : Test in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours .
- Analytical Tools : Combine HPLC for degradation product quantification and LC-MS for structural identification of breakdown products .
- Statistical Design : Use a factorial design to evaluate temperature, pH, and ionic strength effects. ANOVA can identify significant factors .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variability in experimental protocols. Mitigation strategies include:
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell lines (e.g., HEK293 vs. HeLa), assay concentrations, and incubation times .
- Reproducibility Checks : Replicate key experiments with standardized protocols (e.g., identical buffer conditions and positive/negative controls) .
- Data Normalization : Express bioactivity as a percentage of control response (e.g., relative to untreated cells) to account for inter-lab variability .
Q. What computational methods are suitable for predicting the conformational dynamics of this compound in aqueous environments?
- Methodological Answer : Molecular dynamics (MD) simulations paired with quantum mechanics (QM) can provide insights:
- Software Tools : Use GROMACS for MD simulations (AMBER force field) and Gaussian for QM calculations (DFT/B3LYP level) .
- Parameters : Simulate solvation in explicit water molecules (TIP3P model) over 100 ns trajectories. Analyze hydrogen bonding and torsional angles .
- Validation : Compare simulated NMR chemical shifts with experimental data to refine force fields .
Data Integration and Reporting
Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental Section : Include molar ratios, solvent volumes, and purification details (e.g., column chromatography gradients). For novel compounds, report H/C NMR shifts, HRMS data, and optical rotation values .
- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and chromatograms in accessible formats (PDF or .cif). Use hyperlinks in digital submissions .
- Ethical Reporting : Disclose failed attempts (e.g., racemization at elevated temperatures) to aid troubleshooting .
Literature and Synthesis Optimization
What frameworks guide the formulation of research questions for studying peptide derivatives like this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
